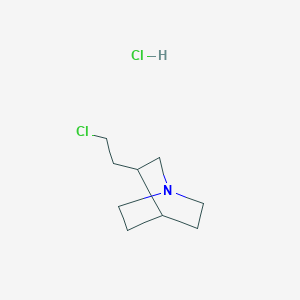

3-(2-Chloroethyl)quinuclidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Chloroethyl)quinuclidine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. It is known for its unique chemical structure and properties, making it a valuable substance in various fields such as medicinal chemistry and neuroscience.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)quinuclidine hydrochloride typically involves the reaction of quinuclidine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The final product is obtained through a series of purification steps, including filtration, crystallization, and drying .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Chloroethyl)quinuclidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can undergo oxidation to form quinuclidinone derivatives.

Reduction Reactions: The compound can be reduced to form quinuclidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Substitution: Formation of various quinuclidine derivatives depending on the nucleophile used.

Oxidation: Formation of quinuclidinone derivatives.

Reduction: Formation of quinuclidine.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Potential Anticancer Agent:

The primary application of 3-(2-Chloroethyl)quinuclidine hydrochloride lies in its potential as an anticancer agent. As an alkylating agent, it can interfere with DNA replication and transcription, making it valuable in cancer treatment. Studies have shown that compounds with similar structures have demonstrated significant cytotoxic effects on rapidly dividing cells .

Squalene Synthase Inhibition:

Research indicates that this compound may act as a squalene synthase inhibitor, which could provide a novel approach to managing cholesterol levels. Experimental methods to evaluate its efficacy include enzyme assays using hamster liver microsomes, showing promising results in reducing plasma cholesterol and triglyceride levels in animal models.

Neuroscience Research:

In addition to its anticancer properties, this compound is studied for its effects on neurotransmitter systems. Its potential role in treating central nervous system disorders is under investigation, particularly regarding its interactions with serotonin receptors .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including:

- Substitution Reactions: Formation of diverse quinuclidine derivatives depending on the nucleophile used.

- Oxidation Reactions: Leading to the formation of quinuclidinone derivatives.

- Reduction Reactions: Resulting in the synthesis of quinuclidine itself .

These reactions highlight the compound's utility in synthesizing more complex molecules for pharmaceutical applications.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiling of this compound. One notable research finding demonstrated its effectiveness as an alkylating agent through binding affinity studies with DNA, showing that it can significantly disrupt cellular processes in cancer cells .

Additionally, ongoing research is exploring its potential therapeutic applications beyond oncology, including implications for treating neurological disorders and metabolic conditions related to cholesterol management .

Mécanisme D'action

The mechanism of action of 3-(2-Chloroethyl)quinuclidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, making it a valuable tool in neuroscience research .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinuclidine: A related compound with similar structural features but different chemical properties.

Quinuclidinone: An oxidized derivative of quinuclidine with distinct reactivity.

3-Quinuclidinol: A hydroxylated derivative used in various chemical syntheses.

Uniqueness

3-(2-Chloroethyl)quinuclidine hydrochloride is unique due to its chloroethyl group, which imparts specific reactivity and allows for diverse chemical transformations. This makes it a versatile compound in both research and industrial applications.

Activité Biologique

3-(2-Chloroethyl)quinuclidine hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure derived from quinuclidine, with a chloroethyl side chain that enhances its reactivity. The compound's chemical formula is C8H10ClN, and it has a CAS Number of 100383-73-1. The presence of the chloroethyl group allows it to undergo nucleophilic substitution reactions, making it a versatile compound in organic synthesis and medicinal applications.

The primary biological activity of this compound is attributed to its role as an alkylating agent . Alkylating agents are known for their ability to form covalent bonds with nucleophilic sites on DNA, which can interfere with DNA replication and transcription. This property is particularly valuable in cancer treatment, as it can lead to cytotoxic effects in rapidly dividing cells.

Key Mechanisms:

- DNA Interaction : The compound forms covalent bonds with DNA, leading to potential cytotoxicity.

- Squalene Synthase Inhibition : It has been identified as a squalene synthase inhibitor, which could help manage cholesterol levels by reducing plasma cholesterol and triglyceride levels in animal models.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity. For instance, enzyme assays using hamster liver microsomes have shown that the compound effectively inhibits squalene synthase, leading to lowered cholesterol levels.

In Vivo Studies

Animal model studies have demonstrated that the most potent inhibitors in this class significantly reduce plasma cholesterol and triglyceride levels, highlighting its potential for therapeutic applications in managing hyperlipidemia.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Bis(2-chloroethyl)amine hydrochloride | Nitrogen mustard | Bifunctional alkylating agent widely used in cancer therapy |

| 4-(2-Chloroethyl)morpholine hydrochloride | Morpholine derivative | Exhibits different pharmacological properties |

| Tris(2-chloroethyl)amine hydrochloride | Trisubstituted amine | Known for its use in various chemical syntheses |

This compound stands out due to its unique bicyclic structure combined with the chloroethyl group, enhancing its reactivity compared to other nitrogen mustards.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Cancer Treatment : Investigations into its alkylating properties have shown promise for use as an anticancer agent. Its ability to interfere with DNA processes positions it as a candidate for further development in oncology.

- Muscarinic Receptor Antagonism : Some derivatives of quinuclidine have been studied for their antagonistic activity on muscarinic receptors, suggesting potential applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

- Antimicrobial Activity : Related compounds have displayed antimicrobial properties, indicating that modifications of the quinuclidine structure could yield new therapeutic agents against bacterial infections .

Propriétés

IUPAC Name |

3-(2-chloroethyl)-1-azabicyclo[2.2.2]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN.ClH/c10-4-1-9-7-11-5-2-8(9)3-6-11;/h8-9H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCQECQVZLZVHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)CCCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.